molecular formula C18H28D4O3 B1154539 (±)9(10)-EpOME-d4

(±)9(10)-EpOME-d4

Cat. No.: B1154539
M. Wt: 300.5
InChI Key: FBUKMFOXMZRGRB-NPOMILTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Epoxyoctadecenoic Acids (EpOMEs) as Endogenous Lipid Mediators in Research Contexts

Epoxyoctadecenoic acids (EpOMEs) are a class of lipid mediators derived from the metabolism of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, primarily through the cytochrome P450 (CYP) enzyme pathway. escholarship.orgnih.gov These compounds, including 9(10)-EpOME and 12(13)-EpOME, are considered endogenous lipid mediators, meaning they are produced within the body and are involved in a variety of biological processes. plos.org

Initially, research on EpOMEs focused on their potential cytotoxic effects. nih.gov For instance, (±)9(10)-EpOME, also known as leukotoxin, is generated by neutrophils during oxidative bursts and has been found in the lungs of rats exposed to hyperoxia and humans with acute respiratory distress syndrome. caymanchem.comcaymanchem.com It is believed that mitochondrial dysfunction is a key aspect of its cytotoxicity. caymanchem.comcaymanchem.com

More recent studies have expanded our understanding of EpOMEs and their diol metabolites, the dihydroxyoctadecenoic acids (DiHOMEs), which are formed by the action of soluble epoxide hydrolase (sEH). escholarship.orgnetascientific.com This newer research suggests that these lipid mediators may play significant roles in pain perception, immune responses, and the activation of brown adipose tissue. nih.gov The conversion of EpOMEs to DiHOMEs is a critical step, as the diols are generally considered less biologically active and are more readily eliminated from the body. researchgate.net This metabolic pathway highlights the complex regulatory network governing the activity of these lipid mediators.

Rationale for Stable Isotope Labeled Standards in Quantitative Biomedical Research

Quantitative biomedical research, particularly in fields like metabolomics and pharmaceutical development, demands high levels of precision and accuracy. nih.govmusechem.com Stable isotope-labeled (SIL) internal standards are essential tools for achieving this level of reliability in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net These standards utilize non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.com

The primary advantage of using SIL internal standards is their ability to compensate for variations that can occur during sample preparation and analysis. nih.gov This includes accounting for matrix effects, differences in extraction efficiency, and fluctuations in instrument response. nih.gov Because the SIL standard is chemically identical to the analyte of interest, it behaves in a nearly identical manner throughout the entire analytical process. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of elements and molecules in a sample. osti.govontosight.ai The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. osti.govwikipedia.org This addition creates a mixture with an altered isotopic ratio. wikipedia.org

By measuring the new isotope ratio of the mixture using a mass spectrometer, the original concentration of the analyte in the sample can be calculated. osti.govontosight.ai This method is considered a form of internal standardization because the standard is added directly to the sample. wikipedia.org IDMS is particularly valuable for analyzing complex biological and environmental samples where analyte concentrations may be very low. ontosight.ai The accuracy of IDMS has led to its widespread use by National Metrology Institutes for the production of certified reference materials. wikipedia.org

(±)9(10)-EpOME-d4 is specifically designed to be an internal standard for the quantification of its non-labeled counterpart, (±)9(10)-EpOME, using GC- or LC-MS. caymanchem.combertin-bioreagent.com Its deuteration, with four deuterium atoms, gives it a molecular weight of 300.5, which is distinct from the 296.5 molecular weight of the endogenous compound. caymanchem.comcaymanchem.combiocompare.com

In a typical experiment, a known quantity of this compound is added to a biological sample (a process known as "spiking") before extraction and analysis. medicaljournals.se During the LC-MS/MS analysis, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. musechem.com By comparing the peak area of the analyte to the peak area of the known amount of internal standard, a precise and accurate quantification of the endogenous (±)9(10)-EpOME can be achieved, correcting for any experimental variability. nih.gov This makes this compound an invaluable tool for researchers studying the roles of linoleic acid metabolites in various physiological and pathological states. nih.gov

Properties

Molecular Formula

C18H28D4O3

Molecular Weight

300.5

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D

InChI Key

FBUKMFOXMZRGRB-NPOMILTLSA-N

SMILES

CCCCC/C([2H])=C([2H])C[C@](O1)([2H])[C@]1([2H])CCCCCCCC(O)=O

Synonyms

(±)9,10-EODE-d4; Leukotoxin-d4

Origin of Product

United States

Advanced Analytical Methodologies Utilizing ± 9 10 Epome D4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxylipin Profiling

LC-MS/MS has emerged as a powerful platform for the comprehensive analysis of oxylipins due to its high sensitivity and selectivity. researchgate.net In this context, (±)9(10)-EpOME-d4 is indispensable for the accurate quantification of 9(10)-EpOME, a linoleic acid-derived epoxide. bertin-bioreagent.comcaymanchem.com The fundamental principle involves adding a known amount of the deuterated internal standard to a biological sample before extraction and analysis. mdpi.com Since this compound is chemically and physically similar to the target analyte, it experiences comparable losses during sample preparation and ionization efficiency in the mass spectrometer. mdpi.comnih.gov This allows for the normalization of the analytical signal, correcting for variations and enabling precise quantification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Integration for Enhanced Resolution

The integration of Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (UPLC-MS/MS) significantly enhances the resolution and sensitivity of oxylipin analysis. medicaljournals.senih.gov UPLC systems utilize columns with smaller particle sizes, leading to sharper and more resolved chromatographic peaks. This is particularly crucial for separating isomeric oxylipins, such as the critical pair 9(10)-EpOME and 12(13)-EpOME, which have identical molecular compositions and similar fragmentation patterns. nih.gov The enhanced separation achieved with UPLC ensures more accurate quantification by minimizing chromatographic interferences. medicaljournals.se In a typical UPLC-MS/MS method for linoleic acid derivatives, samples spiked with internal standards, including (±)12(13)-EpOME-d4, are subjected to solid-phase extraction before analysis on a C18 reversed-phase column. medicaljournals.seresearchgate.net

Targeted Multiple Reaction Monitoring (MRM) Development and Optimization

Targeted Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantifying targeted analytes. nih.gov For the analysis of (±)9(10)-EpOME, specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard, this compound. nih.govnih.gov The optimization of MRM parameters, such as collision energy and cone voltage, is essential to maximize the signal-to-noise ratio and achieve low limits of detection. nih.gov By monitoring unique transitions, MRM provides a high degree of confidence in the identification and quantification of the analyte, even in complex biological matrices. nih.gov To enhance sensitivity further, detection can be divided into different time periods, allowing for increased dwell time for each MRM transition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for EpOME Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of fatty acid derivatives, including epoxides. marinelipids.caaocs.org Prior to GC-MS analysis, fatty acids and their epoxides are often converted to more volatile ester derivatives, such as fatty acid methyl esters (FAMEs). marinelipids.caaocs.org this compound can be employed as an internal standard in GC-MS methods to quantify 9(10)-EpOME. bertin-bioreagent.comcaymanchem.com The use of a deuterated standard is crucial for correcting for any variability during the derivatization and injection processes. GC-MS, particularly when operated in selected ion monitoring (SIM) mode, offers high sensitivity for the detection of specific ions, further enhancing quantitative accuracy. marinelipids.ca

Comprehensive Sample Preparation Strategies for Biological Matrices in Quantitative Assays

Effective sample preparation is a critical step for obtaining reliable and accurate quantitative data from biological matrices, which are often complex. researchgate.net The goal is to isolate and enrich the lipids of interest while removing interfering substances.

Solid-Phase Extraction (SPE) Protocols for Lipid Enrichment

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of oxylipins from biological samples like plasma, tissue homogenates, and cell cultures. medicaljournals.sepubcompare.aithermofisher.com For oxylipin analysis, reversed-phase SPE cartridges, such as C18 or polymeric sorbents, are commonly employed. medicaljournals.sepubcompare.ai The general protocol involves conditioning the cartridge, loading the acidified sample (to which internal standards like this compound have been added), washing away interfering compounds, and finally eluting the retained oxylipins with an organic solvent like methanol (B129727) or ethyl acetate. medicaljournals.sepubcompare.ai This process effectively enriches the lipid fraction, leading to improved sensitivity and reduced matrix effects in the subsequent LC-MS/MS or GC-MS analysis. uni-wuppertal.de

Liquid-Liquid Extraction Techniques for Oxylipin Isolation

Liquid-Liquid Extraction (LLE) is another common method for isolating lipids from biological samples. escholarship.orguniversiteitleiden.nl This technique relies on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. A simple and fast LLE can be performed for signaling lipid profiling in human plasma. universiteitleiden.nl While effective, LLE can sometimes be less selective than SPE and may result in the co-extraction of other lipid classes that could interfere with the analysis. universiteitleiden.nl

Considerations for Antioxidant Inclusion and Derivatization in Analytical Workflows

The chemical stability of oxylipins like 9(10)-EpOME is a significant concern during sample preparation and analysis due to their susceptibility to auto-oxidation. To mitigate the artificial formation of oxidation products, the inclusion of antioxidants in the analytical workflow is a standard and necessary practice.

Antioxidant Inclusion: During the extraction of oxylipins from biological samples such as plasma, an antioxidant solution is often added. nih.gov A common formulation includes a combination of butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP), along with a chelating agent like ethylenediaminetetraacetic acid (EDTA), typically dissolved in a methanol/water mixture. nih.govd-nb.info This antioxidant cocktail is introduced to the sample early in the preparation process, often before solid phase extraction (SPE), to prevent unwanted oxidation of polyunsaturated fatty acids and their metabolites throughout the extraction and analysis sequence. nih.govd-nb.info

Derivatization: While many modern LC-MS/MS methods can directly analyze underivatized oxylipins, derivatization remains a strategy to enhance analytical sensitivity and chromatographic performance for certain compounds. shimadzu.com For instance, derivatization of the carboxylic acid group can improve ionization efficiency and chromatographic retention. nih.gov Advanced strategies may employ chemical derivatization combined with retention index algorithms to improve the annotation and identification of a wide array of oxylipins in complex samples. caymanchem.com However, for many targeted lipidomics applications using sensitive modern mass spectrometers, derivatization is not always necessary, allowing for simpler and faster sample preparation. shimadzu.com

Method Validation and Quality Control in Targeted Lipidomics Research

The use of this compound as an internal standard is a cornerstone of robust method validation and routine quality control (QC) in targeted lipidomics. caymanchem.combiorxiv.orgresearchgate.net Validation ensures that the analytical method is reliable, reproducible, and accurate for the intended application. diva-portal.org A comprehensive validation process, often following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), typically assesses linearity, accuracy, precision, sensitivity (limits of detection and quantification), and recovery. diva-portal.org

Quality control is maintained during sample analysis by periodically injecting QC samples, which are often pooled matrix samples, to monitor the performance and stability of the analytical system over time. universiteitleiden.nl

Assessment of Internal Standard Recovery and Analytical Reproducibility

Internal Standard Recovery: The recovery of the internal standard, this compound, is a critical parameter for assessing the efficiency and consistency of the entire sample preparation procedure, from extraction to final analysis. Recovery is determined by comparing the amount of the standard measured in a processed sample to the initial amount spiked.

Analytical Reproducibility: Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method. It is assessed through replicate analyses of QC samples. For targeted oxylipin profiling methods, an RSD of less than 20% is generally considered acceptable for most analytes. researchgate.net A validated UPLC-ESI-MS/MS method for oxylipin analysis reported inter- and intraday precision of <15% and <5%, respectively, demonstrating high reproducibility. The consistent performance of the internal standard is paramount for correcting variations and ensuring the reproducibility of the quantification of the endogenous analyte.

Table 1: Example of Internal Standard Recovery Data for Related Oxylipins in Quality Control Samples

This table illustrates typical recovery data for oxylipins in different matrices and concentrations, based on findings for related compounds. The data demonstrates how recovery can be consistently high but may vary with concentration and matrix.

CompoundConcentration LevelMatrixMean Recovery (%)RSD (%)
9-HODE0.2 ng/mLPMC98.41.8
9-HODE0.5 ng/mLPlasma89.815.1
9-HODE1 ng/mLPlasma98.912.4
9-HODE10 ng/mLPlasma99.610.5
9-HODE80 ng/mLPlasma88.44.8

Data adapted from Yuan Z.-X. et al. (2024) for the related compound 9-HODE. researchgate.net PMC refers to a surrogate matrix (pooled matrix concentrate).

Development and Performance Evaluation of Calibration Curves

Development: Calibration curves are essential for quantifying the concentration of endogenous (±)9(10)-EpOME in a sample. These curves are generated by analyzing a series of calibration standards prepared at known concentrations. To construct the curve, the peak area ratio of the target analyte ((±)9(10)-EpOME) to its deuterated internal standard (this compound) is plotted against the known concentration of the analyte. uni-wuppertal.de This ratiometric approach corrects for variations in sample processing and instrument response. Typically, a multi-point calibration curve (e.g., 8-10 points) is used to cover the expected concentration range in biological samples.

Performance Evaluation: The performance of a calibration curve is evaluated based on its linearity, which is typically determined by the coefficient of determination (R²). An R² value greater than 0.99 is generally considered indicative of a good linear fit. researchgate.netdiva-portal.org For example, a study profiling plasma oxylipins reported an R² value of 0.988 for the 9(10)-EpOME calibration curve. biorxiv.org

Another key performance metric is the sensitivity of the method, defined by the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. uni-wuppertal.de For 9(10)-EpOME, an LLOQ of 3.8 picograms on-column has been reported, demonstrating the high sensitivity achievable with modern LC-MS/MS systems. biorxiv.org

Table 2: Performance Characteristics of a Calibration Curve for (±)9(10)-EpOME

This table summarizes key performance metrics from a published analytical method, showcasing the high linearity and sensitivity achieved for the quantification of 9(10)-EpOME.

AnalyteLinearity (R²)LLOQ (pg on-column)Internal Standard Used for Normalization
9(10)-EpOME0.9883.811(12)-EET-d11

Data sourced from a 2023 study on plasma oxylipin profiling. biorxiv.org

Enzymatic Metabolism and Biosynthetic Pathways Involving ± 9 10 Epome in Research Models

Cytochrome P450 (CYP) Epoxygenases in Linoleic Acid Metabolism.nih.govfrontiersin.org

Linoleic acid, an abundant polyunsaturated fatty acid in the diet, is metabolized by Cytochrome P450 (CYP) enzymes to form epoxyoctadecenoic acids (EpOMEs), including 9(10)-EpOME and its regioisomer 12(13)-EpOME. nih.govcaymanchem.com This conversion is a crucial step in the generation of these bioactive lipid mediators. researchgate.net The expression and activity of these CYP enzymes can be influenced by various factors, including diet and pharmacological agents. nih.gov

Research has identified several CYP isoforms responsible for the epoxidation of linoleic acid. The primary enzymes involved in the formation of 9(10)-EpOME and 12(13)-EpOME are CYP2J2, CYP2C8, and CYP2C9. nih.govfrontiersin.orglipidmaps.orgcaymanchem.com These isoforms are constitutively expressed in various tissues and play a significant role in endogenous lipid metabolism.

In addition to these, other inducible CYP isoforms, such as CYP1A1, can also contribute to the production of EpOMEs, particularly when induced by pharmacological agents. nih.govlipidmaps.orgcaymanchem.com The involvement of multiple CYP isoforms highlights the complexity of EpOME biosynthesis and its potential for regulation under different physiological and pathological conditions. Studies have also implicated CYP4F enzymes in the further metabolism of EpOMEs through hydroxylation. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in Linoleic Acid Epoxidation

CYP Isoform Role in EpOME Formation Inducibility Reference
CYP2J2 Primary isoform for linoleic acid epoxidation Constitutive nih.govfrontiersin.orglipidmaps.orgcaymanchem.com
CYP2C8 Primary isoform for linoleic acid epoxidation Constitutive nih.govfrontiersin.orglipidmaps.orgcaymanchem.com
CYP2C9 Primary isoform for linoleic acid epoxidation Constitutive nih.govfrontiersin.orglipidmaps.orgcaymanchem.comwikipedia.org
CYP1A1 Contributes to EpOME formation Inducible nih.govlipidmaps.orgcaymanchem.com
CYP4F Isoforms Involved in subsequent hydroxylation of EpOMEs - researchgate.net

The epoxidation of linoleic acid by CYP enzymes can occur at either the 9,10- or 12,13-double bond, leading to the formation of two regioisomers: 9(10)-EpOME and 12(13)-EpOME. wikipedia.org Furthermore, this process is stereoselective, producing different enantiomers of each regioisomer. wikipedia.orgnih.gov The specific regio- and stereoisomers formed can depend on the particular CYP isoform involved. nih.gov This selectivity is significant because the biological activities of EpOME metabolites can be regio- and stereospecific. nih.gov For example, different CYP isoforms exhibit preferences for producing specific epoxyeicosatrienoic acid (EET) regioisomers from arachidonic acid, a related polyunsaturated fatty acid. mdpi.com

Identification and Characterization of Specific CYP Isoforms (e.g., CYP2J2, CYP2C8, CYP2C9, CYP1A1)

Soluble Epoxide Hydrolase (sEH) Mediated Hydrolysis of EpOMEs to Dihydroxyoctadecenoic Acids (DiHOMEs).nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org

EpOMEs are rapidly metabolized by soluble epoxide hydrolase (sEH) into their corresponding vicinal diols, known as dihydroxyoctadecenoic acids (DiHOMEs). researchgate.netfrontiersin.orgpnas.org Specifically, 9(10)-EpOME is hydrolyzed to 9,10-DiHOME. nih.govfrontiersin.org This enzymatic conversion is a critical step in the oxylipin pathway, as the resulting DiHOMEs often exhibit distinct biological activities from their parent epoxides. pnas.orgersnet.org In some contexts, the toxicity attributed to "leukotoxins" (an older term for EpOMEs) is actually mediated by their sEH-derived DiHOME metabolites. pnas.org

In vitro studies have been crucial in characterizing the enzymatic hydrolysis of 9(10)-EpOME. Recombinant human sEH has been shown to efficiently hydrolyze 9(10)-EpOME. ucanr.edu Kinetic analyses have determined the Michaelis-Menten parameters (KM and Vmax) for this reaction, providing insights into the enzyme's affinity and catalytic efficiency for this substrate. ucanr.edu Studies comparing different epoxide substrates have shown that linoleic acid epoxides, including 9(10)-EpOME, have a high affinity for sEH. nih.gov Interestingly, while sEH is the primary enzyme for this conversion, microsomal epoxide hydrolase (mEH) can also hydrolyze 9,10-EpOME, although less efficiently than sEH. nih.govmdpi.com A newer epoxide hydrolase, EPHX3, has also demonstrated in vitro activity with a preference for 9,10-EpOME. plos.orgresearchgate.net

Table 2: Enzyme Kinetic Parameters for the Hydrolysis of Epoxide Substrates

Enzyme Substrate KM (µM) Vmax (nmol/min/mg) Reference
Human sEH (12Z)9(10)-Z-EpOME, methyl ester 4.5 ± 0.5 3500 ± 140 ucanr.edu
Human sEH 9(Z)12(13)-Z-EpOME, methyl ester 5.3 ± 0.7 4500 ± 240 ucanr.edu
Human sEH 9(10)-Z-EpO, methyl ester 2.5 ± 0.3 6400 ± 260 ucanr.edu

Note: Data is for methyl ester forms of the substrates.

The use of isotopically labeled substrates, such as (±)9(10)-EpOME-d4, is a powerful tool for tracing metabolic pathways. bertin-bioreagent.com By introducing a labeled precursor into a biological system, researchers can track its conversion to downstream metabolites like 9,10-DiHOME using techniques like mass spectrometry. This approach allows for the precise elucidation of the metabolic fate of 9(10)-EpOME and confirms the role of enzymes like sEH in the formation of DiHOMEs in vivo and in vitro. frontiersin.org Such studies have been instrumental in confirming that the hydrolysis of EpOMEs to DiHOMEs is a significant metabolic route in various tissues and cell types. nih.govfrontiersin.org

In Vitro Enzyme Kinetic Studies with (±)9(10)-EpOME as a Substrate

Integration of EpOMEs within the Broader Oxylipin Pathway Network Research.mdpi.comnih.gov

EpOMEs and their DiHOME metabolites are integral components of the complex oxylipin network, which encompasses a wide array of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. nih.govmdpi.com Research is increasingly focused on understanding how the CYP-epoxygenase/sEH pathway interacts with other major oxylipin-generating pathways, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. mdpi.com

The balance between these pathways and their respective products is crucial for maintaining cellular and tissue homeostasis. frontiersin.org For instance, while some EpOMEs have been associated with pro-inflammatory effects, other CYP-derived lipids from different fatty acids, like epoxyeicosatrienoic acids (EETs), are often considered to have anti-inflammatory and protective roles. mdpi.compnas.org The ratio of EpOMEs to DiHOMEs, often used as an indicator of sEH activity, is being investigated as a potential biomarker in various disease states, including type 2 diabetes and non-alcoholic steatohepatitis. medrxiv.orgnih.gov Understanding the intricate cross-talk and regulation within the oxylipin network is essential for deciphering the full physiological and pathological significance of (±)9(10)-EpOME and its metabolites. researchgate.netmdpi.com

Interplay with Other Polyunsaturated Fatty Acid Metabolites and Eicosanoids

The biosynthesis and activity of 9(10)-EpOME are intricately linked with the metabolism of other polyunsaturated fatty acids (PUFAs) and the broader eicosanoid signaling network. As a metabolite of linoleic acid (LA), its formation is part of a complex cascade that produces a variety of bioactive lipids. nih.gov

In mammalian tissues, cytochrome P450 enzymes metabolize LA to produce two primary epoxide regioisomers: 9(10)-EpOME and 12(13)-EpOME. nih.govsemanticscholar.org The relative production of these isomers can vary depending on the specific CYP isoforms present and the physiological context. For instance, in studies of myeloperoxidase deficient mice, the formation of both 9(10)-EpOME and 12(13)-EpOME was found to be altered during inflammation, indicating a complex regulatory interplay. nih.gov

The presence of 9(10)-EpOME can influence and be influenced by other lipid mediator pathways. Research has shown that in response to inflammatory stimuli like lipopolysaccharide (LPS), plasma levels of LA epoxides, including 9(10)-EpOME, increase significantly. nih.gov This suggests co-regulation with other inflammatory mediators. Furthermore, studies in people with HIV have revealed elevated plasma levels of numerous eicosanoids and other PUFA metabolites, including 9-HODE, 13-HODE, and 9,10-EpOME, indicating a broad dysregulation of lipid signaling pathways in chronic inflammatory states. nih.gov In some research models, such as chickens fed fumonisins, levels of both 9(10)-EpOME and 12(13)-EpOME were strongly elevated, alongside other lipoxygenase (LOX) pathway products like 9,10,13-TriHOME. mdpi.com

The table below summarizes key research findings on the interplay between 9(10)-EpOME and other lipid mediators.

Interacting Metabolite/PathwayResearch Model/ContextObserved Interaction/FindingCitation
12(13)-EpOMEGeneral Mammalian MetabolismCo-produced from linoleic acid via cytochrome P450 enzymes. nih.govsemanticscholar.org
Arachidonic Acid (AA) Metabolites (EETs, DHETs)LPS-induced Endotoxemia in MicePlasma levels of LA epoxides (EpOMEs) and AA epoxides (EETs) and their diols increase during systemic inflammation. nih.gov
Hydroxyoctadecadienoic acids (HODEs)People with HIVPlasma levels of 9-HODE, 13-HODE, and 9,10-EpOME are concurrently elevated, suggesting pathway co-regulation in chronic inflammation. nih.gov
Trihydroxyoctadecenoic acids (TriHOMEs)Chickens fed FumonisinsElevated levels of 9,10-EpOME were observed alongside increased 9,10,13-TriHOME, a product of the LOX pathway. mdpi.com

Research into Downstream Metabolic Fate and Conjugation Pathways

The primary and most well-documented downstream metabolic pathway for 9(10)-EpOME is its rapid hydrolysis into the corresponding vicinal diol, 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME). wikipedia.orgsemanticscholar.org This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH). semanticscholar.orgportlandpress.com The formation of 9,10-DiHOME is considered a critical step, as this diol metabolite is often found to be the primary mediator of the biological, and in some contexts, toxic, effects attributed to its parent epoxide. wikipedia.orghmdb.capnas.org

In various research models, the conversion of EpOMEs to DiHOMEs is a key regulatory point. For example, in burn injury models, levels of DiHOMEs were found to be significantly increased, and inhibition of sEH could reduce their formation, highlighting the importance of this pathway in pathological conditions. pnas.org While sEH is the primary enzyme for this hydrolysis, microsomal epoxide hydrolase may also contribute to the hydrolysis of 9(10)-EpOME, though less efficiently. pnas.org

Beyond simple hydrolysis, other metabolic transformations have been investigated. In certain biological systems, particularly in the epidermis, hydroperoxide isomerase activity can metabolize related hydroperoxides to form hydroxy-epoxides, such as 11-OH-9(10)-EpOME. semanticscholar.orgportlandpress.com These can be further hydrolyzed to form triols (TriHOMEs) or oxidized to epoxy-ketones. semanticscholar.orgportlandpress.com While these pathways have been described for related linoleic acid metabolites, their specific role in the direct downstream fate of 9(10)-EpOME requires further research. There is currently limited evidence in the reviewed literature for major conjugation pathways (e.g., glucuronidation or sulfation) for 9(10)-EpOME itself, with hydrolysis to the diol being the predominant metabolic route.

The table below details the primary downstream metabolites of 9(10)-EpOME and the enzymes involved.

MetaboliteEnzyme/PathwayDescription of TransformationCitation
9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME)Soluble Epoxide Hydrolase (sEH)Rapid hydrolysis of the epoxide ring to form the corresponding vicinal diol. This is the main metabolic fate. wikipedia.orgnih.govsemanticscholar.org
9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME)Microsomal Epoxide Hydrolase (mEH)Can hydrolyze 9(10)-EpOME, but less efficiently than sEH. pnas.org
Hydroxy-epoxides (e.g., 11-OH-9(10)-EpOME)Hydroperoxide Isomerase (e.g., eLOX3)Formed from related hydroperoxide precursors of linoleic acid; represents an interplay pathway more than a direct downstream fate. semanticscholar.orgportlandpress.com
Trihydroxyoctadecenoic acids (TriHOMEs)Further hydrolysis of hydroxy-epoxidesPotential downstream products following the formation of hydroxy-epoxides. semanticscholar.orgportlandpress.com

Applications of ± 9 10 Epome D4 in Mechanistic and Discovery Oriented Research

Stable Isotope Tracing for Metabolic Flux Analysis in Cellular and Animal Models

Metabolic flux analysis using stable isotope-labeled compounds is a powerful technique to map the flow of atoms through metabolic pathways, offering a dynamic view of cellular processes in health and disease. nih.govfrontiersin.orgnih.gov In this context, (±)9(10)-EpOME-d4 is an invaluable tool for accurately quantifying the metabolic fate of its endogenous analog, 9(10)-EpOME.

The de novo biosynthesis of 9(10)-EpOME from its precursor, linoleic acid, is carried out by enzymes such as cytochrome P450 (CYP) epoxygenases. bertin-bioreagent.comnih.gov To study the rate of this synthesis, researchers can supply cells or animal models with a labeled precursor, such as ¹³C-linoleic acid, and monitor the appearance of labeled 9(10)-EpOME over time. By adding a known amount of this compound as an internal standard to each sample before analysis, the absolute concentration of the newly synthesized ¹³C-9(10)-EpOME can be accurately determined.

Similarly, turnover rates—the combined rate of synthesis and degradation—can be assessed. After a steady state is achieved, the rate at which the endogenous, unlabeled 9(10)-EpOME pool is depleted and replaced can be tracked. The consistent signal from the this compound standard allows for precise quantification of the endogenous pool at different time points, which is crucial for calculating its biological half-life.

Table 1: Conceptual Framework for Measuring EpOME Turnover Using Stable Isotope Tracing This table illustrates a hypothetical experimental design for determining the turnover rate of endogenous 9(10)-EpOME.

Time PointExperimental StepAnalyte Measured (using LC-MS/MS)Internal StandardPurpose
t=0Collect baseline sample.Endogenous 9(10)-EpOMEThis compoundEstablish initial concentration.
t=1 hrAdminister a metabolic inhibitor (e.g., of CYP epoxygenase).Endogenous 9(10)-EpOMEThis compoundBegin tracking the decay of the existing pool.
t=2, 4, 8 hrCollect subsequent samples.Endogenous 9(10)-EpOMEThis compoundMeasure the decrease in concentration over time.
Data AnalysisPlot concentration vs. time.N/AN/ACalculate the decay constant and biological half-life.

Understanding how lipids like 9(10)-EpOME are taken up, transported within, and ejected from cells is critical to understanding their biological functions. The transport of long-chain fatty acids and their derivatives across the plasma membrane can occur via passive diffusion or be facilitated by a variety of membrane proteins. imrpress.com

To investigate these mechanisms, this compound can be used directly as a tracer. By introducing it into the extracellular environment of cultured cells, its movement can be tracked. Samples of both the cell lysate and the extracellular medium are collected over time, and the concentration of this compound in each compartment is quantified by LC-MS/MS. This allows researchers to calculate rates of uptake and efflux. The experiment can be repeated in the presence of specific inhibitors or in genetically modified cells lacking certain transport proteins to identify the specific molecules responsible for its transport. nih.gov

Table 2: Key Protein Families in Lipid Transport Studied with Isotope Tracers This table lists major protein families involved in the cellular transport of fatty acids and related lipids, whose function with respect to 9(10)-EpOME could be investigated using this compound.

Protein FamilyAbbreviationGeneral Function
Fatty Acid TranslocaseFAT/CD36Facilitates uptake of long-chain fatty acids. imrpress.com
Fatty Acid Transport ProteinsFATPInvolved in fatty acid uptake and activation. imrpress.com
Plasma Membrane Fatty Acid Binding ProteinsFABPpmBinds fatty acids at the membrane to facilitate transport. imrpress.com
ATP-Binding Cassette TransportersABC TransportersMediate the efflux of lipids, including cholesterol and phospholipids. nih.gov

Investigation of De Novo Biosynthesis and Turnover Rates of EpOMEs

Enzyme Activity Assays and Inhibitor Screening in Biochemical Studies

This compound is an excellent tool for detailed biochemical studies of the enzymes that produce and degrade it. Its deuteration provides a clean and specific signal for quantifying enzymatic activity. rsc.org

9(10)-EpOME is metabolized by epoxide hydrolase (EH) enzymes, which convert the epoxide group into a diol, forming 9,10-dihydroxy-octadecenoic acid (9,10-DiHOME). nih.govnih.gov Several epoxide hydrolase isozymes, including the soluble (sEH, EPHX2) and microsomal (mEH, EPHX1) forms, can catalyze this reaction. nih.govresearchgate.net

In a typical in vitro assay, this compound is incubated with a purified enzyme or a cell lysate containing the enzyme. The reaction is stopped after a specific time, and the amount of the product, 9,10-DiHOME-d4, is quantified using LC-MS/MS. The rate of product formation is a direct measure of the enzyme's activity. This method has been used to characterize the substrate specificity and kinetic properties of various epoxide hydrolases. nih.govresearchgate.net

Table 3: Example of an Epoxide Hydrolase (EH) Activity Assay Using this compound This table outlines the components and measurements in a typical in vitro EH assay.

ComponentRoleMass Monitored (m/z)
This compoundSubstrate300.5
Epoxide Hydrolase (e.g., sEH)EnzymeN/A
9,10-DiHOME-d4Product318.5
Assay OutputRate of conversion of substrate to product.Increase in product signal over time.

The same assay used to measure enzyme activity can be adapted to screen for and evaluate potential enzyme inhibitors. This is a cornerstone of modern drug discovery. bertin-bioreagent.com To screen a library of compounds for inhibitory activity against an epoxide hydrolase, each compound is added to the assay mixture containing the enzyme and the substrate, this compound.

A compound that inhibits the enzyme will cause a significant reduction in the amount of 9,10-DiHOME-d4 produced compared to a control reaction with no inhibitor. For promising candidates, dose-response curves can be generated to determine their potency (e.g., IC₅₀ value). This approach is critical for developing selective inhibitors for therapeutic targets like soluble epoxide hydrolase, which is implicated in inflammation and cardiovascular diseases. nih.govmsu.edu

Substrate for In Vitro Epoxygenase and Epoxide Hydrolase Assays

Quantitative Profiling in Biomarker Discovery and Validation Research

One of the most widespread applications of this compound is as an internal standard for the precise quantification of endogenous 9(10)-EpOME in complex biological samples like plasma, serum, and tissue homogenates. caymanchem.combertin-bioreagent.com This quantitative profiling is essential for biomarker discovery, where researchers seek to identify molecules whose levels correlate with a disease state or treatment response. nih.gov

Endogenous levels of 9(10)-EpOME and its diol metabolite 9,10-DiHOME have been investigated as potential biomarkers in a range of pathological conditions. For instance, altered levels of these lipids have been reported in malaria, obesity, inflammation, and neurodegenerative diseases. d-nb.inforesearchgate.netucanr.eduacs.org In such studies, a known quantity of this compound (and often a corresponding deuterated diol standard like 9,10-DiHOME-d4) is added to every sample at the beginning of the extraction process. This standard corrects for any variability in sample handling, extraction efficiency, and instrument response, ensuring that the final calculated concentration of the endogenous analyte is highly accurate and reproducible. d-nb.infomdpi.com The ratio of the diol to the epoxide (e.g., 9,10-DiHOME/9(10)-EpOME) can also serve as a biomarker of in vivo epoxide hydrolase activity, with its accurate calculation being entirely dependent on the precise quantification of both lipids. acs.org

Table 4: Research Findings on 9(10)-EpOME as a Potential Biomarker This table summarizes findings from various studies where the quantification of 9(10)-EpOME, enabled by internal standards like its d4 analog, was used in biomarker research.

Disease/ConditionBiological MatrixKey Finding Related to 9(10)-EpOMEReference
Malaria (Plasmodium falciparum)PlasmaLevels were significantly different in malaria patients compared to controls. d-nb.info
High-Fat Diet-Induced ObesityMouse PlasmaPlasma concentrations were significantly increased in mice fed a high-fat diet. researchgate.net
Acute Inflammation (LPS-induced)Mouse Plasma & PMNsLevels were modulated during acute inflammation, with formation dependent on myeloperoxidase (MPO) in isolated neutrophils. ucanr.edu
Acute Respiratory Distress SyndromeHuman LungsRecovered from the lungs of humans with the syndrome, indicating a potential role in pathology. caymanchem.combertin-bioreagent.com
Vascular Cognitive ImpairmentHuman Plasma & CSFThe ratio of 9,10-DiHOME to 9(10)-EpOME was correlated with white matter hyperintensities, an indicator of brain injury. acs.org

Application in Targeted Lipidomics for Comparative Analysis of Metabolic Profiles

Targeted lipidomics focuses on the measurement of a specific, predefined set of lipid metabolites to investigate their involvement in biological processes. nih.gov In this context, this compound is essential for the accurate comparative analysis of (±)9(10)-EpOME levels between different experimental groups, such as healthy versus diseased individuals. The methodology, known as stable isotope dilution, involves "spiking" a known quantity of the deuterated standard into a biological sample prior to extraction and analysis. medicaljournals.se

Because this compound is chemically identical to the endogenous (±)9(10)-EpOME, it behaves similarly during sample preparation steps like liquid-liquid or solid-phase extraction, and during chromatographic separation. nih.gov However, due to the presence of four deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the non-labeled (endogenous) analyte. caymanchem.combertin-bioreagent.com By comparing the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, researchers can precisely calculate the absolute concentration of (±)9(10)-EpOME in the original sample, correcting for any sample loss during processing or variations in instrument response. mdpi.com

Similarly, targeted lipidomic analyses have been employed to investigate inflammatory mediators in other conditions. Studies have identified (±)9(10)-EpOME in the aqueous humor of patients with primary open-angle glaucoma and in the plasma of patients with acutely decompensated cirrhosis, highlighting its potential role in these pathologies. mdpi.comresearchgate.net The ability to accurately quantify this and other lipid mediators using deuterated standards is crucial for identifying potential biomarkers and understanding the biochemical disruptions that characterize these diseases. researchgate.net

Table 1: Research Findings in Comparative Metabolic Profiling Using this compound
Study FocusBiological MatrixKey Findings Related to 9(10)-EpOMERole of this compoundReference
Cystic Fibrosis (CF)SputumPart of a complex profile of regulatory lipid mediators; the overall profile showed a strong association with lung function.Used as a deuterated internal standard to ensure accurate quantification and high recovery rates (46-82%) during method development. nih.gov
Primary Open-Angle GlaucomaAqueous HumorIdentified along with its isomer 12,13-EpOME, contributing to the overall lipid signature of the disease.Enabled precise identification and quantification of target lipids via comparison with deuterated internal standard compounds. mdpi.com
Acutely Decompensated CirrhosisPlasmaLevels of 9(10)-EpOME were notably suppressed in patients with acute-on-chronic liver failure (ACLF), suggesting impaired bactericidal activity.Facilitated the accurate measurement required for targeted lipidomic analysis comparing patient cohorts. researchgate.net

Use in Characterizing Lipidomic Responses in Experimental Models

Experimental models, particularly in animals, are fundamental to mechanistic and discovery-oriented research, allowing scientists to study disease progression and the effects of interventions in a controlled environment. The use of this compound as an internal standard is equally critical in these studies for characterizing the dynamic changes in lipid mediator profiles.

For example, (±)9(10)-EpOME was identified in the lung lavage fluid of rats exposed to hyperoxia (an excess of oxygen), a model for acute respiratory distress syndrome (ARDS). caymanchem.combertin-bioreagent.com The quantification of (±)9(10)-EpOME, made accurate by an internal standard, helps to link its biosynthesis by leukocytes to the oxidative stress environment induced by the experimental conditions. caymanchem.com In another experimental model, mice exposed to subacute diesel exhaust particle (DEP) pollution showed an upregulation of 9(10)-EpOME in the lung, indicating persistent oxidative stress and chronic inflammation. nih.gov

A study on a mouse model of collagen-induced arthritis (CIA), which mimics human rheumatoid arthritis, utilized a comprehensive LC-MS/MS-based lipidomic analysis to assess the effects of a soluble epoxide hydrolase (sEH) inhibitor. nih.gov The sEH enzyme is responsible for converting epoxides like 9(10)-EpOME into their corresponding diols (9,10-DiHOME). nih.gov The study found that in the CIA group, levels of 9(10)-EpOME were significantly increased compared to controls. nih.gov The robust quantification, underpinned by the use of deuterated internal standards, allowed the researchers to conclude that inhibiting the sEH enzyme modulated the eicosanoid profile, generally increasing anti-inflammatory epoxides and decreasing inflammatory diols. nih.gov

These examples demonstrate how the precise measurement of 9(10)-EpOME, facilitated by this compound, in experimental models provides valuable insights into the molecular mechanisms of disease and the response to potential therapeutic agents.

Table 2: Research Findings in Experimental Models Using this compound
Experimental ModelOrganism/SystemKey Findings Related to 9(10)-EpOMERole of this compoundReference
Hyperoxia-induced Lung InjuryRatRecovered from lung lavages, indicating biosynthesis by leukocytes during oxidative stress.Intended for use as an internal standard for quantification of 9(10)-EpOME by GC- or LC-MS in such models. caymanchem.combertin-bioreagent.com
Collagen-Induced Arthritis (CIA)MousePlasma levels of 9(10)-EpOME were significantly increased in the CIA group compared to controls.Part of a deuterated internal standard solution used for LC-MS/MS-based lipidomic analysis to ensure accurate quantification of eicosanoids. nih.gov
Diesel Exhaust Particle (DEP) ExposureMouseUpregulated in the lung after subacute DEP treatment, indicating persistent oxidative stress.Enables accurate measurement of lipid mediators to characterize the inflammatory response to environmental pollutants. nih.gov
Cold ExposureMouseA precursor to 12,13-diHOME, a lipokine induced by cold in brown adipose tissue (BAT).Used to correct for the quantification of the downstream metabolite 9,10-diHOME in lipidomic analysis. harvard.edu

Considerations for the Chemical Synthesis and Purity of ± 9 10 Epome D4 for Research

Deuterium (B1214612) Labeling Strategy and Positions

(±)9(10)-EpOME-d4 is a deuterated version of (±)9(10)-EpOME, an epoxide of linoleic acid. The designation "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. medchemexpress.com The strategic placement of these deuterium atoms is crucial for the compound's function as an internal standard in mass spectrometry (MS) based assays, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com

The deuterium atoms in this compound are located at the 9, 10, 12, and 13 positions of the octadecenoic acid chain. bertin-bioreagent.comsanbio.nllabscoop.comthomassci.com This labeling strategy places two deuterium atoms on the carbons forming the epoxide ring (C9 and C10) and two on the carbons of the cis-double bond (C12 and C13). bertin-bioreagent.comnetascientific.com This placement ensures that the label is stable and not easily exchanged with protons from solvents or the sample matrix. acanthusresearch.com Placing labels on non-exchangeable sites, such as carbon atoms not adjacent to heteroatoms, is a critical consideration in designing stable isotope-labeled (SIL) internal standards. acanthusresearch.com The resulting mass difference of +4 atomic mass units compared to the unlabeled analyte allows for clear differentiation in a mass spectrometer, while the chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. acanthusresearch.comscispace.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
Formal Name rel-(9R,10S)-epoxy-12Z-octadecenoic 9,10,12,13-d4 acid caymanchem.comnetascientific.com
Synonyms (±)9,10-EODE-d4, Leukotoxin-d4 caymanchem.comnetascientific.com
Molecular Formula C18H28D4O3 bertin-bioreagent.comcaymanchem.comnetascientific.com
Formula Weight 300.5 caymanchem.comnetascientific.com
Deuterium Positions 9, 10, 12, 13 bertin-bioreagent.comsanbio.nllabscoop.comthomassci.com

Purity Assessment and Minimization of Unlabeled Species in Research-Grade Standards

The reliability of quantitative data obtained using this compound as an internal standard is directly dependent on its chemical and isotopic purity. Research-grade standards of this compound typically specify a high level of purity for deuterated forms. For instance, commercial suppliers often guarantee a purity of ≥98% or ≥99% for deuterated forms (d1-d4). caymanchem.comnetascientific.comcaymanchem.comcaymanchem.com

A crucial parameter in purity assessment is the amount of the unlabeled species (d0) present in the standard. caymanchem.comszabo-scandic.com The presence of the unlabeled analyte in the internal standard solution can artificially elevate the signal of the analyte being measured, especially at low concentrations. chromatographyonline.com This can compromise the accuracy of the assay and negatively impact the lower limit of quantification (LLOQ), effectively reducing the dynamic range of the analysis. caymanchem.comavantiresearch.com Therefore, minimizing the d0 species is a primary goal in the synthesis and purification of high-quality deuterated standards. High-quality standards often specify the maximum allowable percentage of the d0 form, which is typically ≤1%. caymanchem.comszabo-scandic.com

Purity assessment involves a combination of analytical techniques:

Chromatography (GC/HPLC): These methods are used to determine the chemical purity by separating the main compound from any synthesis-related impurities. imreblank.ch

Mass Spectrometry (MS): MS is essential for determining the isotopic purity. It measures the distribution of different isotopologues (d0, d1, d2, d3, d4) and confirms that the fully deuterated (d4) form is the most abundant, while the unlabeled (d0) form is minimal. imreblank.chacs.org

Table 2: Typical Purity Specifications for Research-Grade this compound

Purity Parameter Specification Source(s)
Chemical Purity ≥98% caymanchem.comcaymanchem.com
Deuterium Incorporation ≥99% deuterated forms (d1-d4) caymanchem.comnetascientific.comcaymanchem.comszabo-scandic.com
Unlabeled Species (d0) ≤1% caymanchem.comszabo-scandic.com

Stability and Storage Conditions for Optimal Research Performance

To ensure the integrity and performance of this compound in research applications, strict adherence to recommended stability and storage conditions is necessary. Epoxy fatty acids can be susceptible to degradation through hydrolysis or oxidation if not stored properly.

The standard storage temperature for this compound is -20°C. caymanchem.comscbt.combiocompare.com At this temperature, the compound is stable for at least two years. caymanchem.comcaymanchem.com It is typically supplied as a solution in an organic solvent, most commonly methyl acetate, to facilitate handling and maintain stability. caymanchem.comnetascientific.comszabo-scandic.combiocompare.com

For optimal research performance, several handling precautions should be observed:

Inert Atmosphere: To prevent oxidation, particularly of the double bond, the headspace of the vial can be purged with an inert gas like argon or nitrogen. caymanchem.com

Solvent Management: If the solvent needs to be changed, it should be done carefully by evaporating the original solvent (e.g., methyl acetate) under a gentle stream of nitrogen and immediately redissolving the compound in the new solvent. caymanchem.comszabo-scandic.com

Avoid Repeated Freeze-Thaw Cycles: To maintain the integrity of the standard, it is advisable to aliquot the solution into smaller, single-use vials to avoid repeated warming and cooling, which can degrade the compound over time. caymanchem.com

Protection from Light: Storing the compound in amber vials or otherwise protecting it from direct sunlight can prevent potential photodegradation. scbt.com

Table 3: Recommended Storage and Handling for this compound

Condition Recommendation Source(s)
Storage Temperature -20°C caymanchem.comscbt.combiocompare.com
Stability ≥ 2 years (at -20°C) caymanchem.comcaymanchem.com
Supplied Formulation A solution in methyl acetate caymanchem.comnetascientific.combiocompare.com
Shipping Wet or dry ice bertin-bioreagent.comcaymanchem.com
Handling Avoid extremes of temperature and direct sunlight. Keep container tightly closed in a dry, cool place. scbt.comlabscoop.com

Future Perspectives and Emerging Research Avenues for ± 9 10 Epome D4

Development of Novel Hyphenated Analytical Platforms for Enhanced Sensitivity and Throughput

The analysis of oxylipins like (±)9(10)-EpOME is challenging due to their low concentrations in biological samples and the existence of numerous structurally similar isomers. mdpi.comacs.org (±)9(10)-EpOME-d4 is designed for use as an internal standard for the quantification of (±)9(10)-EpOME by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com Future advancements in analytical chemistry are poised to further refine the application of this internal standard.

Hyphenated techniques, which couple a separation method with a detection method, are central to modern analytical chemistry. ijcrt.orgresearchgate.net For oxylipin analysis, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach, allowing for the quantification of nearly 100 different oxylipins. researchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) and micro-UHPLC systems offers faster analysis times and increased sensitivity. ijcrt.org Future platforms will likely focus on even greater speed and sensitivity, enabling the detection of minute quantities of (±)9(10)-EpOME in smaller sample volumes.

The use of stable isotope-labeled standards like this compound is the preferred method for quantitative lipidomics, as they exhibit nearly identical physical and chemical properties to their endogenous counterparts, correcting for variability during sample extraction and instrumental analysis. caymanchem.comcaymanchem.com Emerging hyphenated platforms are expected to incorporate advanced separation techniques like ion mobility (IM) spectrometry. LC-IM-MS can separate isomeric compounds that are indistinguishable by mass alone, providing an additional layer of specificity that is crucial for accurately identifying and quantifying specific oxylipin isomers like 9(10)-EpOME from its regioisomer 12(13)-EpOME. acs.orgnih.gov

Table 1: Current and Emerging Hyphenated Analytical Techniques for Oxylipin Analysis

Technique Description Advantage for this compound Application
LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry. A widely used platform for targeted quantitative analysis. researchgate.net Provides robust and sensitive quantification of (±)9(10)-EpOME using its deuterated standard. nih.gov
GC-MS Gas Chromatography coupled with Mass Spectrometry. Often requires derivatization for non-volatile lipids. researchgate.net A classic, reliable method for which this compound is an intended internal standard. bertin-bioreagent.com
UHPLC-MS/MS Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry. Uses smaller column particles for higher resolution and speed. ijcrt.org Increased throughput and sensitivity, allowing for more efficient analysis in large-scale studies.

| LC-IM-MS | Liquid Chromatography coupled with Ion Mobility and Mass Spectrometry. Separates ions based on size, shape, and charge. acs.org | Enhanced separation of isomers (e.g., 9(10)-EpOME vs. 12(13)-EpOME), leading to more accurate quantification. acs.org |

Integration with Multi-omics Data (e.g., Proteomics, Transcriptomics) in Systems Biology Research

Systems biology aims to understand the holistic molecular perspective of biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov As a key metabolite, (±)9(10)-EpOME's role can be more deeply understood when its concentration, accurately measured using this compound, is correlated with changes in gene and protein expression.

Recent studies have demonstrated the power of this integrated approach. For instance, in breast cancer research, targeted metabolomics revealed that plasma levels of 9(10)-EpOME were significantly elevated in patients compared to healthy controls. nih.gov Integrating this metabolomic data with transcriptomic and genomic information helped to identify specific genes and pathways, such as the cytochrome P450 (CYP) enzymes responsible for EpOME production, that are altered in the disease state. nih.govresearchgate.net

Similarly, in studies of Alzheimer's disease, the integration of plasma metabolomics and cerebrospinal fluid (CSF) proteomics showed strong associations between the linoleic acid epoxide 9(10)-EpOME and proteins involved in glycolysis and vascular processes, suggesting a link between peripheral metabolism and central nervous system pathology. medrxiv.org In another study on burn victims, metabolomic and transcriptomic analyses of liver tissue identified the downregulation of 9(10)-EpOME as part of the metabolic disturbance in aged individuals following injury. nih.gov

The use of this compound ensures the quantitative accuracy of the metabolomics data, which is the cornerstone of these multi-omics integration studies. sigmaaldrich.com Future research will leverage these approaches to build more comprehensive models of disease, where the precise levels of lipid mediators like (±)9(10)-EpOME can be linked to upstream genetic regulation and downstream protein functions, providing a more complete picture of its role in health and disease. benthamdirect.comresearchgate.net

Table 2: Examples of Multi-omics Integration Involving 9(10)-EpOME

Research Area Omics Data Integrated Key Finding Related to 9(10)-EpOME Reference
Breast Cancer Metabolomics, Transcriptomics, Genomics Elevated plasma 9(10)-EpOME levels in patients; linked to altered expression of CYP enzymes. nih.govresearchgate.net
Alzheimer's Disease Metabolomics (Plasma), Proteomics (CSF) Plasma 9(10)-EpOME levels correlated with CSF proteins involved in energy metabolism and vascular function in AD patients. medrxiv.org
Burn Injury Metabolomics, Transcriptomics Downregulation of 9(10)-EpOME in the liver of aged mice post-burn, indicating specific age-related metabolic dysregulation. nih.gov

| Primary Aldosteronism | Metabolomics, Transcriptomics | 9(10)-EpOME was identified as a significantly downregulated metabolite in the lipid metabolic pathways of patients. | benthamdirect.com |

Expansion of Applications into Novel Biological Systems and Physiologically Relevant Models

Research into (±)9(10)-EpOME, facilitated by its deuterated standard, has already spanned several biological contexts, including its identification as a "leukotoxin" generated by neutrophils and its detection in conditions like acute respiratory distress syndrome (ARDS). caymanchem.comnih.gov The compound and its diol metabolite, 9,10-DiHOME, are known to induce mitochondrial dysfunction. caymanchem.comsemanticscholar.orgbertin-bioreagent.com Future research will undoubtedly expand the application of this compound to probe the function of its endogenous analog in a wider array of biological systems and disease models.

Emerging areas of interest include:

Chronic Obstructive Pulmonary Disease (COPD): Recent lipidomic analysis has shown that linoleic acid-derived mediators, including 9(10)-EpOME, are elevated in a subphenotype of female COPD patients, suggesting a role in the disease's pathobiology. ersnet.org

Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, treatment with an inhibitor of soluble epoxide hydrolase (the enzyme that degrades EpOMEs to DiHOMEs) led to changes in the levels of 9(10)-EpOME and its corresponding diol, highlighting the pathway's involvement in inflammatory joint disease. nih.gov

Cardiovascular Function: Studies have pointed to 9(10)-EpOME's ability to disrupt cardiovascular function and induce oxidative stress, suggesting its relevance in the study of atherosclerosis and other cardiovascular diseases. frontiersin.org

Cancer Metastasis: Beyond its elevated levels in breast cancer patients, recent work has shown that 9(10)-EpOME can promote tumor growth and metastasis, opening new avenues for investigating its role as a pro-tumorigenic lipid mediator. nih.gov

The availability of this compound as a reliable internal standard is crucial for these investigations, enabling researchers to accurately quantify fluctuations of the endogenous compound in these complex models. caymanchem.com This will allow for a more precise understanding of how (±)9(10)-EpOME contributes to the pathophysiology of a growing list of human diseases.

Q & A

Q. How is (±)9(10)-EpOME-d4 validated as an internal standard in lipidomics studies?

Methodological validation involves constructing calibration curves using serial dilutions of the deuterated compound against endogenous (±)9(10)-EpOME. Recovery rates should be assessed by spiking known concentrations into biological matrices (e.g., plasma, alveolar lavage fluid) and comparing measured vs. expected values via LC-MS/MS. Cross-reactivity with structurally similar lipids must be ruled out using selective multiple reaction monitoring (MRM) transitions .

Q. What storage conditions are critical for maintaining this compound stability?

The compound should be stored in methyl acetate solution at -20°C to prevent degradation. Freeze-thaw cycles must be minimized, and working aliquots should be prepared to avoid repeated exposure to ambient temperatures. Long-term stability (≥1 year) is achievable under these conditions, as confirmed by periodic purity checks via nuclear magnetic resonance (NMR) or mass spectrometry .

Q. How does this compound mitigate matrix effects in mass spectrometry?

Deuterium substitution provides a +4 Da mass shift, enabling isotopic separation from non-deuterated EpOME. This reduces signal suppression/enhancement caused by co-eluting lipids. Method optimization includes adjusting ionization parameters (e.g., collision energy, source temperature) and using stable isotope-labeled internal standards for normalization .

Advanced Research Questions

Q. What experimental designs address deuterium kinetic isotope effects (KIEs) in this compound metabolism?

Comparative studies using both deuterated and non-deuterated EpOME are essential. For example, incubate equimolar concentrations with cytochrome P450 enzymes or neutrophil homogenates, then quantify metabolite ratios (e.g., diols) via LC-MS. KIEs manifest as slower metabolism of the deuterated form, requiring statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can this compound be integrated into models of mitochondrial dysfunction?

In hyperoxia-exposed rat alveolar cells, measure deuterated EpOME accumulation via targeted lipidomics and correlate with mitochondrial membrane potential (ΔΨm) using fluorescent probes (e.g., JC-1). Parallel RNA-seq can identify oxidative stress pathways (e.g., Nrf2, HO-1) influenced by EpOME-d4-derived metabolites .

Q. What analytical strategies distinguish this compound from isomeric epoxy lipids in complex samples?

Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution separates positional isomers. High-resolution mass spectrometry (HRMS) at ≥50,000 resolution confirms exact mass (m/z 300.47 for EpOME-d4). Data-independent acquisition (DIA) enhances specificity for low-abundance analytes .

Q. How do researchers control confounding variables in this compound tracer studies?

Key variables include:

  • Oxygen tension : Use hypoxia chambers to standardize hyperoxia/hypoxia conditions.
  • Cell type specificity : Isolate primary neutrophils or epithelial cells to avoid heterogenous metabolic responses.
  • Batch effects : Include inter-day calibration standards and blank samples to correct for instrumental drift .

Q. What statistical frameworks are optimal for analyzing this compound pharmacokinetic data?

Non-compartmental analysis (NCA) calculates AUC, Cmax, and t1/2. For compartmental modeling, use software like Phoenix WinNonlin to fit deuterated vs. non-deuterated metabolite curves. Bootstrap resampling (1,000 iterations) validates parameter robustness .

Theoretical and Methodological Considerations

Q. How does this compound align with lipid peroxidation theory in oxidative stress?

The compound serves as a mechanistic probe for lipid hydroperoxide formation. Theoretical frameworks should integrate its role in neutrophil-mediated epoxy-fatty acid biosynthesis and downstream cytotoxicity (e.g., mitochondrial uncoupling via diol metabolites). Cite foundational studies by Hayakawa et al. (1986) on leukotoxin biosynthesis .

Q. What methodological innovations enhance this compound’s utility in multi-omics studies?

Couple lipidomics with proteomics (e.g., SILAC labeling) to map protein adducts formed by reactive EpOME-d4 derivatives. Spatial metabolomics (e.g., MALDI imaging) localizes deuterated lipids in tissue sections, linking distribution to pathological outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.